REACTION_CXSMILES
|
[CH:1]([OH:6])(O)[CH2:2][CH2:3][CH3:4].[O-:7][CH2:8][CH2:9][CH2:10][CH3:11].[K+].Cl[CH2:14][CH:15]=[CH:16][C:17]1C=CC=C[CH:18]=1>>[OH:7][CH2:8][CH2:9][CH2:10][CH2:11][O:6][CH2:1][C:2]1[CH:3]=[CH:4][C:16]([CH:17]=[CH2:18])=[CH:15][CH:14]=1 |f:1.2|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)(O)O
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
[O-]CCCC.[K+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClCC=CC1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1.5 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The initial reaction
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |